(1H-Pyrazol-3-yl)methanediol
Description
(1H-Pyrazol-3-yl)methanediol is a geminal diol derivative featuring a pyrazole ring substituted with two hydroxyl groups on the adjacent carbon atom (C-3 position). The compound combines the hydrogen-bonding capacity of diols with the aromatic heterocyclic properties of pyrazole, which may confer unique reactivity and stability compared to simpler diols like methanediol (CH$2$(OH)$2$). For instance, methanediol itself is highly unstable and prone to dehydration, forming formaldehyde under ambient conditions . The pyrazole ring in this compound likely mitigates this instability by introducing steric and electronic stabilization, as seen in other pyrazole derivatives .
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
1H-pyrazol-5-ylmethanediol |
InChI |
InChI=1S/C4H6N2O2/c7-4(8)3-1-2-5-6-3/h1-2,4,7-8H,(H,5,6) |
InChI Key |
LNDGFWNZBMZYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-3-yl)methanediol typically involves the reaction of pyrazole derivatives with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanediol group. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazol-3-yl)methanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into other pyrazole-based compounds with altered properties.
Substitution: The methanediol group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups.
Scientific Research Applications
(1H-Pyrazol-3-yl)methanediol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-3-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Methanediol (CH$2$(OH)$2$)
(1H-Pyrazol-3-yl)methanol
Pinanediol Triazolyl-Methaneboronates
Pyrazolyl-Methanone Derivatives
- Structure : Pyrazole linked to ketone groups (e.g., compounds 7a–7b ).
- Reactivity : Participate in nucleophilic additions due to carbonyl functionality .
Physical and Chemical Properties Comparison
Stability and Degradation Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
